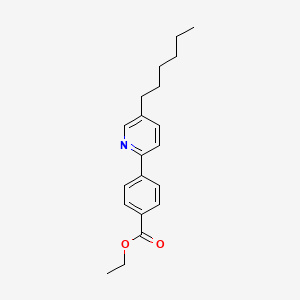
Ethyl 4-(5-hexylpyridin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(5-hexylpyridin-2-yl)benzoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a pyridine ring, which is further substituted with a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-hexylpyridin-2-yl)benzoate typically involves the esterification of 4-(5-hexylpyridin-2-yl)benzoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-hexylpyridin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or sodium hydroxide (NaOH) for hydrolysis are commonly employed.
Major Products Formed
Oxidation: 4-(5-hexylpyridin-2-yl)benzoic acid.
Reduction: 4-(5-hexylpyridin-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 4-(5-hexylpyridin-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-hexylpyridin-2-yl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The pyridine ring may also play a role in binding to specific molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 4-(5-hexylpyridin-2-yl)benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the pyridine ring and hexyl chain, resulting in different chemical and biological properties.
Ethyl 4-(pyridin-2-yl)benzoate: Similar structure but without the hexyl substitution, which may affect its solubility and reactivity.
Ethyl 4-(5-methylpyridin-2-yl)benzoate: Contains a methyl group instead of a hexyl chain, leading to differences in hydrophobicity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H25NO2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
ethyl 4-(5-hexylpyridin-2-yl)benzoate |
InChI |
InChI=1S/C20H25NO2/c1-3-5-6-7-8-16-9-14-19(21-15-16)17-10-12-18(13-11-17)20(22)23-4-2/h9-15H,3-8H2,1-2H3 |
InChI Key |
BFGKDQGAVCUAGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















